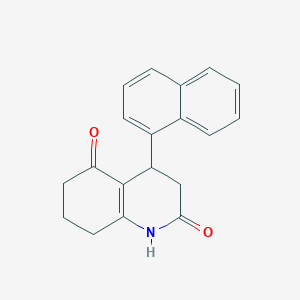

4-(1-萘基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

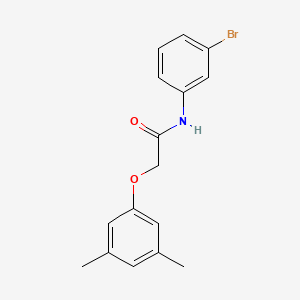

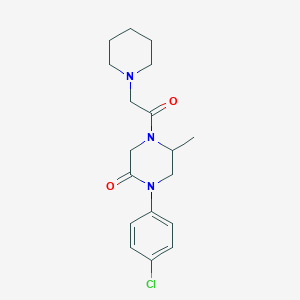

4-(1-Naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a compound that belongs to the broader class of tetrahydroquinoline derivatives. These compounds have attracted interest due to their unique chemical structure and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves the formation of Michael adducts and subsequent cyclization reactions. For instance, Nomura et al. (1974) demonstrated the synthesis of amino-substituted tetrahydronaphthalene and tetrahydroquinoline derivatives through Michael addition and Hofmann rearrangement reactions. This process may be relevant to synthesizing the compound , given its structural similarity to the mentioned derivatives (Nomura, Adachi, Hanai, Sachiko, & Mitsuhashi, 1974).

Molecular Structure Analysis

The molecular structure of 4-(1-naphthyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is characterized by the presence of a naphthyl group attached to a tetrahydroquinoline core. The structure is likely to exhibit aromatic character due to the naphthyl group, while the tetrahydroquinoline portion may contribute to interesting reactivity patterns due to its partial saturation.

Chemical Reactions and Properties

Chemical reactions involving tetrahydroquinoline derivatives often exploit the reactivity of the quinoline nitrogen and the potential for further functionalization of the aromatic system. For example, Jiang and Wang (2009) described the regioselective preparation of amino-substituted quinolinedione derivatives via nucleophilic addition, highlighting the chemical versatility of the quinoline core (Jiang & Wang, 2009).

科学研究应用

合成及化学反应性

萘基和喹啉二酮化合物的衍生物的研究促进了合成复杂有机分子的方法的发展。例如,芳基甲基酯(包括与喹啉二酮衍生物相关的那些)因其在合成化学中的保护基团能力而受到研究,展示了它们通过钯催化的氢解的还原性(Boutros, Legros, & Fiaud, 1999)。类似地,萘并[2,3-f]喹啉衍生物的合成证明了该化合物在形成具有电致发光介质中潜在应用的稠合杂环化合物中的作用,这是由于它们的发光特性(Tu et al., 2009)。

光物理和电化学性质

研究还集中在杂环共聚(萘酰亚胺-酰胺)的光物理和电化学行为上,其中包括喹啉二酮衍生物。这些材料表现出有希望的特性,可用于光电子学,突出了它们良好的溶解性、热稳定性和蓝色发光潜力,这对于开发新的电子和光子器件至关重要(Constantin et al., 2014)。

催化和有机反应

喹啉二酮衍生物也因其催化应用而受到研究。例如,为酮还原制备钳形4-官能化2-氨基甲基苯并[h]喹啉钌催化剂展示了该化合物在催化中的用途,为化学转化提供了有效的途径(Facchetti et al., 2016)。

在发光和电子学中的应用

开发具有特定发光特性的材料是另一个感兴趣的领域。萘醌及其衍生物与喹啉二酮密切相关,因其化学生物学和环境影响而受到研究,其应用范围从抗炎和抗癌作用到空气污染物可能加剧的肺部疾病(Kumagai et al., 2012)。

抗菌剂

此外,喹啉二酮的衍生物已被合成并评估其抗菌活性,表明该化合物在开发新的抗菌剂方面的潜力。这包括合成新的基于铬烯的[1,8]萘啶衍生物,突出了该化合物在药物化学和制药应用中的作用(Gohil, Patel, & Patel, 2016)。

属性

IUPAC Name |

4-naphthalen-1-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c21-17-10-4-9-16-19(17)15(11-18(22)20-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,15H,4,9-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLIOXOPRLUKIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(naphthalen-1-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)

![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)